![molecular formula C12H10N2O3 B2930257 2-(4-Nitrophenylamino)phenol CAS No. 119707-16-3](/img/structure/B2930257.png)
2-(4-Nitrophenylamino)phenol
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Overview
Description
2-(4-Nitrophenylamino)phenol is a compound that has not been extensively studied. It is likely to share some properties with related compounds such as 4-Nitrophenol and Phenol . 4-Nitrophenol, also known as p-nitrophenol or 4-hydroxynitrobenzene, is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . Phenol, also known as Carbolic acid or Hydroxybenzene, is a benzene ring that is substituted with a hydroxyl group .
Scientific Research Applications
Synthesis of Dyes and Pigments
2-(4-Nitrophenylamino)phenol: is used in the synthesis of various dyes and pigments. Its nitro group can undergo reduction to an amine, which can then be coupled with other compounds to create azo dyes. These dyes have applications ranging from textile coloring to ink manufacturing .
Catalytic Activity in Nanostructured Materials
This compound serves as a model for studying the catalytic activity of nanostructured materials. Researchers use it to assess the efficiency of catalysts in the reduction of nitrophenols, which is a key reaction in environmental remediation and chemical synthesis .
Environmental Monitoring
Due to its distinctive spectroscopic properties, 2-(4-Nitrophenylamino)phenol can be used as a chemical marker in environmental monitoring. It helps in tracking the presence of phenolic compounds in water bodies, contributing to pollution assessment and control .
Pharmaceutical Applications
In pharmaceutical research, 2-(4-Nitrophenylamino)phenol is utilized as an intermediate in the synthesis of drugs. It can be transformed into compounds with anti-inflammatory and analgesic properties, which are essential in pain management and treatment of chronic diseases .
Development of Sensing Technologies
The compound’s ability to interact with various substances makes it valuable in the development of sensing technologies. It can be incorporated into sensors that detect specific chemicals or biological markers, aiding in diagnostics and biochemical research .
Advanced Material Science
2-(4-Nitrophenylamino)phenol: plays a role in the development of advanced materials. Its molecular structure allows for the creation of polymers with specific characteristics, such as enhanced durability or electrical conductivity, which have applications in electronics and materials engineering .
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dinitrophenol have been shown to interact with enzymes like pentaerythritol tetranitrate reductase . These enzymes play a crucial role in various biochemical processes, including oxidative phosphorylation .
Mode of Action
It’s structurally similar compound, 2,4-dinitrophenol, is known to uncouple oxidative phosphorylation, a critical process in cellular energy production . This uncoupling leads to a rapid loss of ATP, the primary energy currency of the cell .
Biochemical Pathways
Phenolic compounds, which include 2-(4-nitrophenylamino)phenol, are known to be involved in the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of various phenolic compounds .
Pharmacokinetics
Similar compounds like 2,4-dinitrophenol exhibit significant non-linear pharmacokinetics, attributed to non-linear plasma protein binding and non-linear partitioning into liver and kidney .
Result of Action
Similar compounds like 2,4-dinitrophenol have been shown to cause dose-dependent mitochondrial uncoupling, leading to rapid loss of atp and uncontrolled hyperthermia .
Action Environment
The action of 2-(4-Nitrophenylamino)phenol can be influenced by various environmental factors. For instance, the presence of certain supports can enhance the catalytic performance of similar compounds towards various environmental applications . Furthermore, light-induced nitration pathways of phenols, including 2-(4-Nitrophenylamino)phenol, are important processes for the transformation of pesticide-derived secondary pollutants into toxic derivatives in surface waters and for the formation of phytotoxic compounds in the atmosphere .
properties
IUPAC Name |
2-(4-nitroanilino)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12-4-2-1-3-11(12)13-9-5-7-10(8-6-9)14(16)17/h1-8,13,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRFMRBEMCQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenylamino)phenol |
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